
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine typically involves multi-step organic reactions. One common approach might include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving aromatic amines and aldehydes.
Introduction of the Fluorenylidene Group: This step may involve the reaction of the acridine core with fluorenone derivatives under basic conditions.
Boc Protection: The final step involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the fluorenylidene group to fluorenyl using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield fluorenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine depends on its specific application. For example:
In medicinal chemistry: It may interact with DNA or proteins, inhibiting their function and leading to therapeutic effects.
In materials science: It may participate in electron transfer processes, contributing to its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
Acridine: A parent compound with similar structural features.
9,10-Dihydroacridine: A reduced form of acridine with similar reactivity.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups.
Uniqueness
10-Boc-9-(9H-fluoren-9-ylidene)-9,10-dihydroacridine is unique due to the combination of the Boc-protected acridine core and the fluorenylidene group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C31H25NO2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
tert-butyl 9-fluoren-9-ylideneacridine-10-carboxylate |
InChI |
InChI=1S/C31H25NO2/c1-31(2,3)34-30(33)32-26-18-10-8-16-24(26)29(25-17-9-11-19-27(25)32)28-22-14-6-4-12-20(22)21-13-5-7-15-23(21)28/h4-19H,1-3H3 |
InChI Key |
SBHRTCASKXEXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



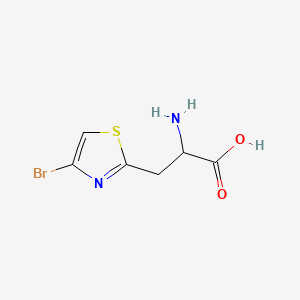
![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
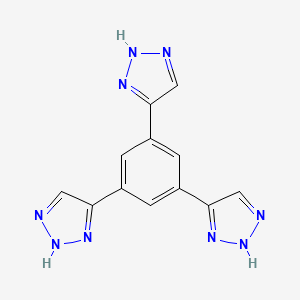
![3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
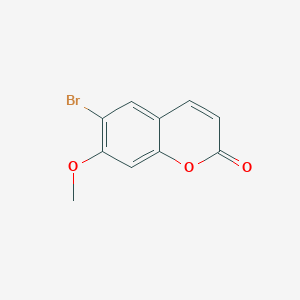
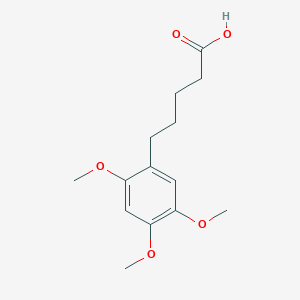
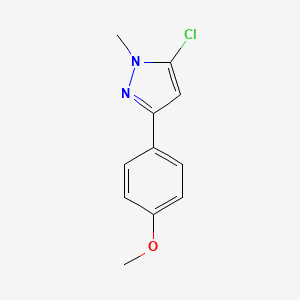

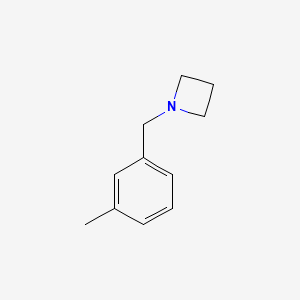
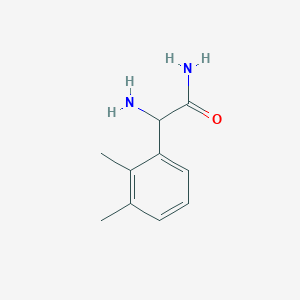
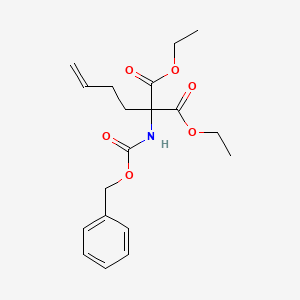

![2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13686574.png)
